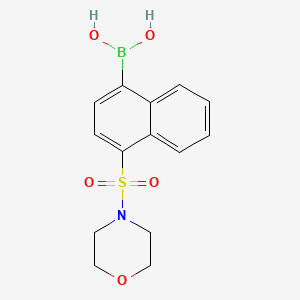
(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid
説明
(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid is a useful research compound. Its molecular formula is C14H16BNO5S and its molecular weight is 321.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid, as a boronic acid derivative, participates in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction would depend on the specific substrates and catalysts used in the reaction.
Result of Action
The result of the action of this compound would be the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
生物活性
(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and chemical biology. This article explores its synthesis, biological activity, and applications, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material Preparation : The compound is synthesized from 4-naphthalenesulfonyl chloride and morpholine.
- Borylation Reaction : This involves the introduction of a boronic acid group using a palladium-catalyzed borylation reaction.
- Purification : The product is purified through recrystallization or chromatography techniques to ensure high purity and yield.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study focused on various boronic compounds demonstrated that they can reduce the viability of cancer cells while maintaining the viability of healthy cells. For instance, at a concentration of 5 µM, certain boronic compounds reduced the viability of prostate cancer cells to approximately 33%, compared to 71% for healthy cells .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various pathogens. In studies, inhibition zones were measured for different microorganisms, showing effective growth inhibition with diameters ranging from 7 to 13 mm against species like Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.
The mechanism of action for this compound involves its ability to form covalent bonds with target proteins, particularly proteases. This interaction can inhibit protease activity by modifying the active site, thereby disrupting essential cellular processes.
Research Findings
Case Studies
- Prostate Cancer Research : A study evaluated the effects of various boronic acids on PC-3 prostate cancer cells. The results indicated significant cytotoxicity at specific concentrations, showcasing the potential use of these compounds in cancer therapy.
- Antimicrobial Testing : Another research effort tested multiple boronic compounds against a range of pathogens, confirming their efficacy in inhibiting bacterial growth, which highlights their potential as antimicrobial agents.
特性
IUPAC Name |
(4-morpholin-4-ylsulfonylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO5S/c17-15(18)13-5-6-14(12-4-2-1-3-11(12)13)22(19,20)16-7-9-21-10-8-16/h1-6,17-18H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAICPMRZCYBPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCOCC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















